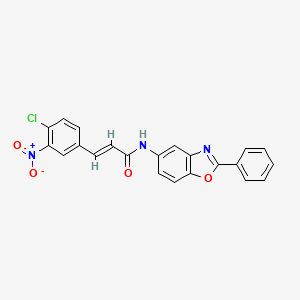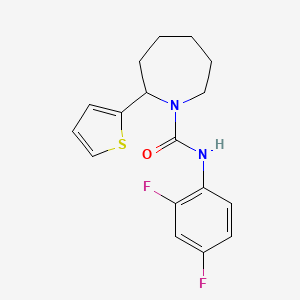
4-(dimethylamino)-4-ethyl-1,1-diphenyl-2-hexyn-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(dimethylamino)-4-ethyl-1,1-diphenyl-2-hexyn-1-ol hydrochloride, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 as a means of protecting soldiers from insect-borne diseases. Since then, DEET has become the most common active ingredient in insect repellents sold around the world.
Mécanisme D'action
4-(dimethylamino)-4-ethyl-1,1-diphenyl-2-hexyn-1-ol hydrochloride works by blocking the insects' ability to detect carbon dioxide, which is how they locate their prey. 4-(dimethylamino)-4-ethyl-1,1-diphenyl-2-hexyn-1-ol hydrochloride does this by interfering with the insects' olfactory receptors, which are responsible for detecting the carbon dioxide emitted by humans and other animals.
Biochemical and Physiological Effects
4-(dimethylamino)-4-ethyl-1,1-diphenyl-2-hexyn-1-ol hydrochloride has been shown to have a low toxicity in humans and other mammals. However, it can cause skin irritation in some people, and prolonged exposure can lead to neurological symptoms such as headaches, dizziness, and seizures. 4-(dimethylamino)-4-ethyl-1,1-diphenyl-2-hexyn-1-ol hydrochloride is also known to be toxic to some aquatic organisms, including fish and insects.
Avantages Et Limitations Des Expériences En Laboratoire
4-(dimethylamino)-4-ethyl-1,1-diphenyl-2-hexyn-1-ol hydrochloride is a widely used insect repellent, and its effectiveness has been well established through numerous studies. It is also relatively inexpensive and easy to obtain. However, 4-(dimethylamino)-4-ethyl-1,1-diphenyl-2-hexyn-1-ol hydrochloride can be toxic to some aquatic organisms, which can limit its use in certain types of experiments. Additionally, 4-(dimethylamino)-4-ethyl-1,1-diphenyl-2-hexyn-1-ol hydrochloride can be difficult to work with due to its strong odor and potential for skin irritation.
Orientations Futures
There are several areas of research that could be pursued in the future to further our understanding of 4-(dimethylamino)-4-ethyl-1,1-diphenyl-2-hexyn-1-ol hydrochloride and its effects. One area of interest is the development of new insect repellents that are more effective and less toxic than 4-(dimethylamino)-4-ethyl-1,1-diphenyl-2-hexyn-1-ol hydrochloride. Another area of research is the study of 4-(dimethylamino)-4-ethyl-1,1-diphenyl-2-hexyn-1-ol hydrochloride's effects on the environment and the organisms that inhabit it. Finally, there is a need for more research on the neurological effects of 4-(dimethylamino)-4-ethyl-1,1-diphenyl-2-hexyn-1-ol hydrochloride in humans and other mammals, particularly with regard to long-term exposure.
Méthodes De Synthèse
4-(dimethylamino)-4-ethyl-1,1-diphenyl-2-hexyn-1-ol hydrochloride is synthesized by reacting 3-methylbenzyl chloride with diethylamine to form N,N-diethyl-3-methylbenzylamine. This intermediate is then reacted with acetylene to form 4-(dimethylamino)-4-ethyl-1,1-diphenyl-2-hexyn-1-ol hydrochloride. The final product is obtained by treating 4-(dimethylamino)-4-ethyl-1,1-diphenyl-2-hexyn-1-ol hydrochloride with hydrochloric acid.
Applications De Recherche Scientifique
4-(dimethylamino)-4-ethyl-1,1-diphenyl-2-hexyn-1-ol hydrochloride has been extensively studied for its insect-repelling properties. It has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and fleas. 4-(dimethylamino)-4-ethyl-1,1-diphenyl-2-hexyn-1-ol hydrochloride works by blocking the insects' ability to detect carbon dioxide, which is how they locate their prey. This makes 4-(dimethylamino)-4-ethyl-1,1-diphenyl-2-hexyn-1-ol hydrochloride an effective means of preventing insect bites and the diseases they can transmit.
Propriétés
IUPAC Name |
4-(dimethylamino)-4-ethyl-1,1-diphenylhex-2-yn-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO.ClH/c1-5-21(6-2,23(3)4)17-18-22(24,19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7-16,24H,5-6H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFWGTFJHDRAHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)N(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)-4-ethyl-1,1-diphenylhex-2-yn-1-ol;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-chlorophenyl)thio]-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4928995.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B4929001.png)
![N-(4-methoxyphenyl)-N'-{2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4929006.png)
![3-bromo-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4929010.png)
![2,5-dimethyl-3-(4-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4929012.png)


![N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B4929056.png)
![N,N-bis(2-hydroxyethyl)-3-methoxy-4-[(2,3,4,6-tetra-O-acetylhexopyranosyl)oxy]benzamide](/img/structure/B4929064.png)
![N-({[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4929073.png)


